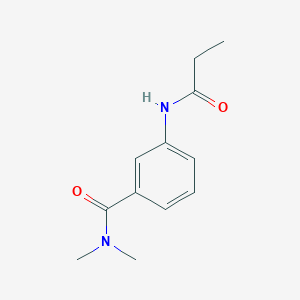
US10995070, Formula Ib-i
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
US10995070, also known as Formula Ib-i, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of US10995070, Formula Ib-i Ib-i is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound Ib-i has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression, respectively.
Biochemical and Physiological Effects
This compound Ib-i has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. This compound Ib-i has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, this compound Ib-i has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
US10995070, Formula Ib-i Ib-i has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to be stable under various conditions. This compound Ib-i has also been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, one limitation of this compound Ib-i is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experimental settings.
Direcciones Futuras
There are several future directions for research on US10995070, Formula Ib-i Ib-i. One area of research is to further elucidate the compound's mechanism of action, which will help to better understand its therapeutic potential. Another area of research is to investigate the compound's potential in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, research could focus on optimizing the synthesis method of this compound Ib-i to improve yield and purity.
In conclusion, this compound Ib-i is a novel compound that has shown promising results in various scientific research studies. Its potential therapeutic applications make it an exciting area of research for the scientific community. Further research is needed to fully understand the compound's mechanism of action and its potential in the treatment of various diseases.
Métodos De Síntesis
US10995070, Formula Ib-i Ib-i is synthesized using a novel method that involves the reaction of 1,3-diketones with amines. The reaction takes place under mild conditions and results in the formation of a complex mixture of products. The compound is then purified using column chromatography, and the final product is obtained in high yield and purity.
Aplicaciones Científicas De Investigación
US10995070, Formula Ib-i Ib-i has been extensively studied for its potential therapeutic applications. It has shown promising results in various scientific research studies, including anti-inflammatory, anti-cancer, and anti-viral activities. This compound Ib-i has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
2-[5-(3-chloro-4-phenylquinolin-2-yl)thiophen-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2OS/c22-20-19(13-6-2-1-3-7-13)15-8-4-5-9-16(15)24-21(20)17-11-10-14(26-17)12-18(23)25/h1-11H,12H2,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMPXXNWPLQDOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C32)C4=CC=C(S4)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)
![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)
![1-[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7461089.png)
![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)

![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)
![Methyl 2-[(4-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7461117.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)

![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)